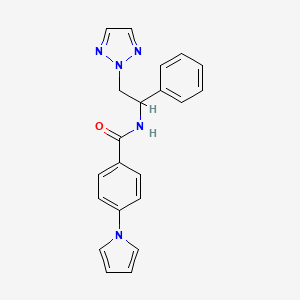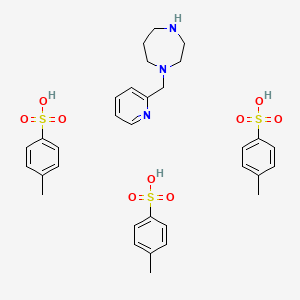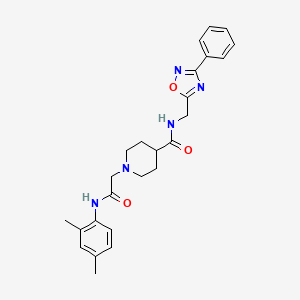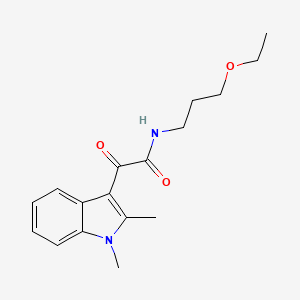
Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and any known synonyms .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include its reactivity, what types of reactions it undergoes, and the products of these reactions .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Photoactive Material Development
The compound’s structure, which includes a thiazepane ring, suggests potential applications in the development of photoactive materials . These materials are crucial for creating advanced sensors, drug delivery systems, data storage solutions, and molecular switches. The ability of such compounds to undergo photomechanical motions —like twisting, bending, and jumping—when exposed to light, converting photochemical energy into mechanical energy, is a significant area of research .
Antimicrobial Agents
Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate may serve as a scaffold for developing new antimicrobial agents . The emergence of drug-resistant bacteria and fungi has increased the demand for novel antimicrobial compounds. The thiazepane core could potentially block the biosynthesis of certain bacterial lipids, offering a new mode of action against resistant strains .
Antiproliferative Agents
Research into thiazepane derivatives has shown promise in the development of antiproliferative agents , particularly against cancer cell lines. The compound’s ability to interact with various cellular targets could lead to the synthesis of new medications that inhibit the growth of cancerous cells .
Molecular Docking Studies
The compound’s unique structure makes it suitable for molecular docking studies . These studies help predict the orientation of a compound when bound to a target protein, which is essential for rational drug design. Such studies could lead to the discovery of new drugs with lesser resistance and higher efficacy .
Photochromic Solid-State Materials
Given its potential photoactive properties, this compound could be used to create photochromic solid-state materials . These materials change color in response to light stimuli and have applications in smart windows, displays, and security printing .
Photoswitchable Materials
The integration of thiazepane derivatives into photoswitchable materials is an exciting prospect. These materials can switch properties, such as color or fluorescence, in response to light, making them useful for optical data storage and photopharmacology .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-27-20(24)15-8-6-14(7-9-15)19(23)22-11-10-18(28(25,26)13-12-22)16-4-2-3-5-17(16)21/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMXAOBFSPSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2864427.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2864429.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2864430.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid](/img/structure/B2864431.png)

![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)




![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)acetate](/img/structure/B2864444.png)